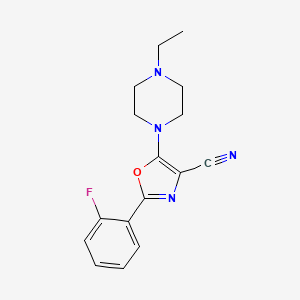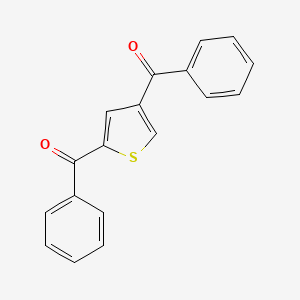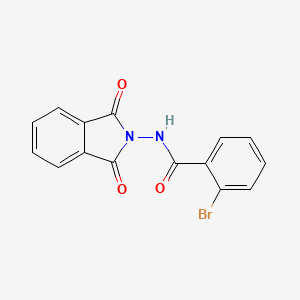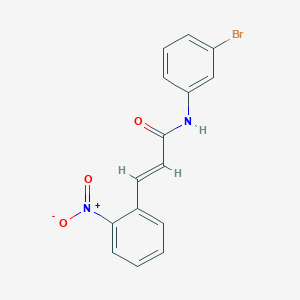
5-(4-ethyl-1-piperazinyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethyl-1-piperazinyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, commonly known as EPOC or AZD1981, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of oxazole derivatives and has been found to have anti-inflammatory properties.
作用機序
EPOC is a selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). DP2 is involved in the recruitment of inflammatory cells to the site of inflammation and is therefore a potential target for anti-inflammatory drugs. By blocking DP2, EPOC reduces the recruitment of inflammatory cells, thereby reducing inflammation.
Biochemical and Physiological Effects:
EPOC has been shown to reduce the levels of various inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to reduce the infiltration of inflammatory cells, such as eosinophils and neutrophils, into the site of inflammation. In addition, EPOC has been shown to improve lung function in animals with COPD.
実験室実験の利点と制限
One of the major advantages of using EPOC in lab experiments is its selectivity for DP2. This allows researchers to specifically target DP2-mediated inflammation without affecting other inflammatory pathways. However, one of the limitations of using EPOC is its relatively low potency compared to other DP2 antagonists. This may require higher doses of EPOC to achieve the desired anti-inflammatory effects.
将来の方向性
There are several future directions for the research on EPOC. One potential direction is the development of more potent DP2 antagonists based on the structure of EPOC. Another direction is the investigation of the potential use of EPOC in treating other inflammatory conditions, such as asthma and psoriasis. Furthermore, the use of EPOC in combination with other anti-inflammatory drugs may enhance its therapeutic effects. Finally, the investigation of the long-term safety and efficacy of EPOC in humans is needed to determine its potential as a therapeutic agent.
合成法
The synthesis of EPOC involves the reaction of 2-fluoro-4-nitrobenzoic acid with ethyl-4-piperazinecarboxylate in the presence of triethylamine to form 2-(2-fluorophenyl)-4-nitro-1,3-oxazole. The nitro group in this intermediate compound is then reduced to an amino group using palladium on carbon and hydrogen gas. Finally, the amino group is cyanoethylated using acrylonitrile in the presence of potassium carbonate to obtain EPOC.
科学的研究の応用
EPOC has been extensively studied for its anti-inflammatory properties. In various animal models, EPOC has been found to reduce inflammation in the lungs, liver, and brain. It has also been shown to improve lung function in animals with chronic obstructive pulmonary disease (COPD). Furthermore, EPOC has been studied for its potential use in treating inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
特性
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-2-20-7-9-21(10-8-20)16-14(11-18)19-15(22-16)12-5-3-4-6-13(12)17/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLVSNJVORPWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)

![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)

![{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5719793.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)


